4-(4-Methoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione
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Overview
Description
4-(4-Methoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione is an organic compound characterized by a thiazinane ring substituted with a methoxybenzyl group
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with targets such as β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets play crucial roles in various biological processes, including the development of Alzheimer’s Disease .
Mode of Action
Similar compounds have been shown to prevent amyloid beta (aβ) formation through the downregulation of app and bace levels . Furthermore, they have been found to reduce the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
Similar compounds have been found to influence pathways related to neurogenesis, oxidative stress, and inflammation . The downstream effects of these pathways can have significant impacts on cellular function and disease progression.
Pharmacokinetics
Similar compounds have been found to have certain pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Similar compounds have been found to prevent amyloid beta (aβ) formation and reduce the levels of phosphorylated forms of tau . These effects can have significant impacts on cellular function and disease progression.
Action Environment
Factors such as temperature, ph, and the presence of other compounds can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione typically involves the following steps:
Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving a suitable dithiol and a carbonyl compound under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the thiazinane ring with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Substituted thiazinane derivatives.
Scientific Research Applications
4-(4-Methoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl Alcohol: A simpler compound with a similar methoxybenzyl group but lacking the thiazinane ring.
4-Methoxybenzyl Chloride: Used as a reagent in the synthesis of 4-(4-Methoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione.
Thiazinane Derivatives: Compounds with similar thiazinane rings but different substituents.
Uniqueness
This compound is unique due to the combination of the thiazinane ring and the methoxybenzyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-1-oxo-1,4-thiazinane-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c1-17-10-4-2-9(3-5-10)6-13-11(14)7-18(16)8-12(13)15/h2-5H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCAZVNCMNHBAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CS(=O)CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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